molecular formula C10H12Cl2O B14746607 1-(2-Chloroethoxy)-2-(chloromethyl)-4-methylbenzene CAS No. 5409-80-3

1-(2-Chloroethoxy)-2-(chloromethyl)-4-methylbenzene

Cat. No.: B14746607
CAS No.: 5409-80-3
M. Wt: 219.10 g/mol
InChI Key: WOPWBSQWQNEPHL-UHFFFAOYSA-N
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Description

1-(2-Chloroethoxy)-2-(chloromethyl)-4-methylbenzene is an organic compound with a complex structure It is characterized by the presence of a benzene ring substituted with a 2-chloroethoxy group, a chloromethyl group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloroethoxy)-2-(chloromethyl)-4-methylbenzene typically involves the reaction of 4-methylphenol with 2-chloroethanol in the presence of a base, followed by chloromethylation. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like aluminum chloride to facilitate the chloromethylation process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloroethoxy)-2-(chloromethyl)-4-methylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

    Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.

Major Products Formed

    Substitution: Derivatives with different functional groups replacing the chloromethyl group.

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Methyl derivatives.

Scientific Research Applications

1-(2-Chloroethoxy)-2-(chloromethyl)-4-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Chloroethoxy)-2-(chloromethyl)-4-methylbenzene involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The compound’s effects are mediated through these interactions, which can influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Chloroethoxy)-2-methoxyethane
  • 2-(2-Methoxyethoxy)ethyl chloride
  • 3-(4-Chlorophenyl)-1H-pyrazol-4-amine

Uniqueness

1-(2-Chloroethoxy)-2-(chloromethyl)-4-methylbenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

CAS No.

5409-80-3

Molecular Formula

C10H12Cl2O

Molecular Weight

219.10 g/mol

IUPAC Name

1-(2-chloroethoxy)-2-(chloromethyl)-4-methylbenzene

InChI

InChI=1S/C10H12Cl2O/c1-8-2-3-10(13-5-4-11)9(6-8)7-12/h2-3,6H,4-5,7H2,1H3

InChI Key

WOPWBSQWQNEPHL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OCCCl)CCl

Origin of Product

United States

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